molecular formula C12H16N2O2 B6602046 methyl 3-(piperazin-2-yl)benzoate CAS No. 1391199-36-2

methyl 3-(piperazin-2-yl)benzoate

Cat. No.: B6602046
CAS No.: 1391199-36-2
M. Wt: 220.27 g/mol
InChI Key: RGFXYKVXYJYUFP-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-2-yl)benzoate is a benzoic acid derivative featuring a piperazine ring substituted at the 2-position of the benzoate moiety. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in drug design, particularly as bioactive scaffolds for targeting receptors or enzymes . The methyl ester group at the carboxylate position enhances solubility and bioavailability compared to free carboxylic acids, while the piperazine ring contributes to hydrogen bonding and structural rigidity.

Properties

IUPAC Name

methyl 3-piperazin-2-ylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-4-2-3-9(7-10)11-8-13-5-6-14-11/h2-4,7,11,13-14H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFXYKVXYJYUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CNCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(piperazin-2-yl)benzoate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods provide efficient routes to obtain the desired piperazine derivatives with high yields and selectivity.

Industrial Production Methods

Industrial production methods for piperazine derivatives, including this compound, often involve large-scale reactions using readily available starting materials. The use of parallel solid-phase synthesis and photocatalytic synthesis has been reported to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(piperazin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 3-(piperazin-2-yl)benzoate serves as a building block in synthesizing various heterocyclic compounds. It is involved in reactions such as:

  • Oxidation : Producing benzoic acid derivatives.
  • Reduction : Yielding amine derivatives.
  • Substitution Reactions : Where functional groups are replaced using nucleophiles or electrophiles.

Biology

This compound is increasingly being studied for its role as a ligand in receptor-ligand interactions, which is crucial for understanding various biological processes. It has shown promise in several biological activities:

  • Antiviral Activity : Investigated for effectiveness against viral infections.
  • Anticancer Properties : Research suggests potential efficacy in cancer treatment through modulation of cellular pathways.
  • Antimicrobial Effects : Demonstrated activity against various microbial strains .

Medicine

This compound is being explored for potential therapeutic properties, including:

  • Neuroprotective Effects : Studies have indicated that derivatives may offer protective benefits against neurodegenerative diseases by reducing oxidative stress .
  • Drug Development : Its interactions with biological targets make it a candidate for developing new pharmaceuticals aimed at treating various conditions, including cancer and infections.

Mechanism of Action

The mechanism of action of methyl 3-(piperazin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. It acts as a ligand that binds to receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Group Variations

Compounds with ethyl ester groups, such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate), demonstrate that ester choice (methyl vs. ethyl) influences lipophilicity and metabolic stability. Ethyl esters generally exhibit longer half-lives due to slower hydrolysis, whereas methyl esters may offer faster release of active carboxylic acids in vivo .

Piperazine Substitution Patterns

  • Methyl 3-(piperazin-1-yl)benzoate () differs in the piperazine ring’s substitution position (1-yl vs. 2-yl). This positional isomerism can alter binding affinities; for example, 1-yl substitution is common in dopamine receptor ligands, while 2-yl derivatives may favor alternative targets like serotonin receptors .
  • Impurities such as Imp. D(EP) (1,1'-(1,3-phenylenebismethylene)-bis[4-[(4-chlorophenyl)phenylmethyl]piperazine) and Imp. E(EP) (1-(diphenylmethyl)-4-[(3-methyl-phenyl)methyl]piperazine) highlight the synthetic challenges in achieving regioselective piperazine substitution, which is critical for avoiding byproducts in pharmaceutical manufacturing .

Functional Group Modifications

  • Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate (4b) () incorporates a urea moiety, enhancing hydrogen-bonding capacity compared to the simpler piperazine group. This modification correlates with higher receptor affinity in kinase inhibitors but may reduce metabolic stability .
  • Methyl 4-(trifluoromethyl)benzoate () replaces the piperazine with a trifluoromethyl group, significantly increasing electronegativity and altering solubility. Such substitutions are common in agrochemicals (e.g., herbicides like DPX-L5300 in ) for enhanced environmental stability .

Data Tables

Table 2: Physicochemical Properties of Key Substituents

Substituent Electron Effect LogP (Predicted) Common Applications
Piperazin-2-yl Moderate electron-donating 1.2–1.8 CNS-targeting drugs
Trifluoromethyl Strong electron-withdrawing 2.5–3.0 Herbicides, antifungals
Ureido Hydrogen-bond donor 0.8–1.5 Kinase/GPCR inhibitors
Ethyl ester Lipophilic 1.5–2.0 Prodrug formulations

Biological Activity

Methyl 3-(piperazin-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

This compound is classified under the category of piperazine derivatives, which are known for their varied pharmacological effects. Its molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2} with a molecular weight of 220.27 g/mol. The structure includes a benzoate moiety attached to a piperazine ring, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various receptors in the body. It acts as a ligand that binds to specific receptors, modulating their activity and influencing downstream signaling pathways. The exact targets can vary based on the biological context but may include:

  • Dopamine Receptors : Research indicates that piperazine derivatives can exhibit affinity for dopamine receptors, potentially influencing neurotransmission and offering therapeutic avenues for neuropsychiatric disorders .
  • Antimicrobial Targets : The compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive strains, which is indicative of its potential use in treating infections .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:

Bacterial StrainMIC (μg/mL)
MRSA15.625 - 62.5
Enterococcus spp.62.5 - 125

This compound exhibits bactericidal action by disrupting protein synthesis and inhibiting nucleic acid production, which are critical pathways for bacterial survival .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties. Its structure allows for interactions with viral proteins, potentially hindering viral replication processes. Further research is needed to elucidate specific mechanisms and efficacy against particular viruses .

Neuroprotective Effects

Recent investigations into piperazine derivatives have highlighted their potential neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. This compound may contribute to these effects through modulation of dopaminergic pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against MRSA compared to standard antibiotics like ciprofloxacin. The compound's ability to penetrate biofilms formed by bacteria was also noted, enhancing its therapeutic potential .
  • Neuroprotective Properties : Another study explored the neuroprotective effects of similar piperazine derivatives in animal models, showing improved outcomes in motor function tests and reduced neuroinflammation markers .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic signals at δ 7.2–8.0 ppm for the benzoate ring; piperazine N–H protons at δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolves spatial conformation, particularly piperazine ring puckering and ester group orientation. Crystallization in ethanol/water mixtures yields suitable single crystals .
  • FT-IR : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and piperazine N–H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 263.1) .

How does the presence of the piperazine ring influence the compound's reactivity in medicinal chemistry applications?

Basic
The piperazine moiety enhances solubility via hydrogen bonding and introduces basicity (pKa ~9.5), enabling pH-dependent interactions with biological targets. Its conformational flexibility allows for optimized binding in enzyme active sites (e.g., kinases or GPCRs) . Substitutions on the piperazine nitrogen (e.g., methyl or aryl groups) modulate lipophilicity and metabolic stability, as seen in analogs with improved bioavailability .

How can researchers resolve discrepancies in spectroscopic data between experimental and computational models for this compound derivatives?

Advanced
Discrepancies often arise from solvent effects or conformational averaging in DFT calculations. To address this:

  • Solvent Correction : Apply implicit solvent models (e.g., PCM in Gaussian) to NMR chemical shift predictions .
  • Conformational Sampling : Use molecular dynamics (MD) simulations to account for piperazine ring puckering and ester rotation .
  • Hybrid Methods : Compare experimental X-ray structures with DFT-optimized geometries to identify torsional mismatches . Adjust basis sets (e.g., B3LYP/6-311++G**) for better agreement .

What strategies are effective in minimizing and identifying piperazine-related impurities during synthesis?

Q. Advanced

  • Impurity Profiling : Use HPLC-MS to detect common byproducts like N-alkylated piperazines or hydrolyzed benzoic acids. Reference standards for impurities (e.g., 1,1'-(1,3-phenylenebismethylene)-bis[piperazine]) aid identification .
  • Reaction Monitoring : In-situ IR tracks ester carbonyl consumption and intermediate formation.
  • Purification : Gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves polar impurities .

What are the methodological considerations when designing DFT studies to predict the biological activity of this compound analogs?

Q. Advanced

  • Target Selection : Prioritize receptors with known piperazine-binding pockets (e.g., serotonin or dopamine receptors).
  • Docking Protocols : Use flexible docking (AutoDock Vina) with explicit water molecules to model hydrogen bonds. Include post-docking MD simulations (50 ns) to assess binding stability .
  • QSAR Models : Derive Hammett σ constants for substituents on the benzoate ring to correlate electronic effects with IC₅₀ values .
  • Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition or cell viability) for lead optimization .

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